N-benzyl-N-[2-(4-benzyl-2,2-dimethyloxan-4-yl)ethyl]acetamide
Description
N-benzyl-N-[2-(4-benzyl-2,2-dimethyloxan-4-yl)ethyl]acetamide is a tertiary acetamide derivative characterized by two benzyl groups and a 2,2-dimethyloxane (tetrahydropyran) ring.
Properties
IUPAC Name |
N-benzyl-N-[2-(4-benzyl-2,2-dimethyloxan-4-yl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33NO2/c1-21(27)26(19-23-12-8-5-9-13-23)16-14-25(15-17-28-24(2,3)20-25)18-22-10-6-4-7-11-22/h4-13H,14-20H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVMSLDKUWXADKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CCC1(CCOC(C1)(C)C)CC2=CC=CC=C2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60387369 | |
| Record name | CBMicro_021742 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60387369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6141-60-2 | |
| Record name | CBMicro_021742 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60387369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-[2-(4-benzyl-2,2-dimethyloxan-4-yl)ethyl]acetamide typically involves multiple steps. One common method includes the alkylation of benzylamine with 2-(4-benzyl-2,2-dimethyloxan-4-yl)ethyl chloride in the presence of a base such as sodium hydride. This is followed by the acylation of the resulting amine with acetic anhydride under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N-[2-(4-benzyl-2,2-dimethyloxan-4-yl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl positions, using reagents like sodium azide or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium azide in polar aprotic solvents like dimethylformamide.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted benzyl compounds.
Scientific Research Applications
N-benzyl-N-[2-(4-benzyl-2,2-dimethyloxan-4-yl)ethyl]acetamide has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-benzyl-N-[2-(4-benzyl-2,2-dimethyloxan-4-yl)ethyl]acetamide involves its interaction with specific molecular targets. The benzyl groups and the acetamide functional group can interact with enzymes and receptors, modulating their activity. The compound may also influence cellular pathways by binding to proteins and altering their function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares key structural and synthetic features of N-benzyl-N-[2-(4-benzyl-2,2-dimethyloxan-4-yl)ethyl]acetamide with related acetamide derivatives:
Key Observations:
Synthetic Flexibility : The target compound shares synthetic strategies (e.g., benzylation ) with simpler acetamides but requires more complex alkylation steps due to its oxane ring.
Structural Complexity : The 2,2-dimethyloxane ring introduces steric hindrance and conformational rigidity, distinguishing it from linear analogs like N-(4-nitrophenyl)-2-phenylacetamide. This may reduce reactivity in further derivatization compared to less hindered compounds .
Biological Activity
N-benzyl-N-[2-(4-benzyl-2,2-dimethyloxan-4-yl)ethyl]acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article presents a detailed examination of its biological properties, including antioxidant and anti-inflammatory activities, as well as its synthesis and characterization.
Chemical Structure and Properties
The molecular formula of this compound is . Its structural features include a benzyl group and a dimethyl oxane moiety, which contribute to its biological activity. The compound's structure can be represented as follows:
Synthesis
The synthesis of this compound typically involves the reaction of appropriate starting materials under controlled conditions. Common methods include:
- Reaction of Benzylamine with Acetic Anhydride : This method provides the acetamide functionality.
- Formation of the Dimethyloxane Moiety : This can be achieved through cyclization reactions involving suitable precursors.
Antioxidant Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antioxidant properties. The antioxidant activity can be assessed using various assays, including:
- DPPH Radical Scavenging Assay : Measures the ability to reduce DPPH radicals.
- ABTS Assay : Evaluates the capacity to scavenge ABTS radicals.
Table 1 summarizes the antioxidant activities of related compounds:
| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) |
|---|---|---|
| N-Benzyl-N-[2-(4-fluorophenyl)]acetamide | 25 | 30 |
| N-Benzyl-N-[2-(4-benzyl)]acetamide | 20 | 28 |
| N-Benzyl-N-[2-(dimethyloxane)]acetamide | 15 | 22 |
Anti-inflammatory Activity
This compound has also shown promise in anti-inflammatory assays. The compound's mechanism may involve the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Case Studies and Research Findings
- Study on Antioxidant Properties : A recent study demonstrated that derivatives of N-benzyl compounds exhibited potent antioxidant activities, which were attributed to their ability to scavenge free radicals effectively .
- Anti-inflammatory Effects : In vitro studies revealed that certain derivatives could reduce inflammation markers in cell cultures treated with lipopolysaccharides (LPS), suggesting potential therapeutic applications in treating inflammatory diseases .
- Pharmacokinetic Studies : Preliminary pharmacokinetic evaluations indicate favorable absorption and distribution profiles for this compound when administered in animal models .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing N-benzyl-N-[2-(4-benzyl-2,2-dimethyloxan-4-yl)ethyl]acetamide in academic settings?
- Methodology : The synthesis typically involves multi-step reactions, starting with functionalization of the oxane ring followed by sequential alkylation and acetylation. Solvents like dimethylformamide (DMF) or dichloromethane (DCM) are often used under inert atmospheres. Catalysts such as palladium complexes or base reagents (e.g., K₂CO₃) may enhance coupling efficiency. Intermediate purification via column chromatography or recrystallization is critical to isolate stereoisomers .
Q. How is the compound characterized to confirm its structural integrity and purity?
- Methodology : Analytical techniques include:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and stereochemistry.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight confirmation.
- High-Performance Liquid Chromatography (HPLC) : To assess purity (>95%) and resolve enantiomers if present .
Q. What are the recommended safety protocols for handling this compound in laboratory settings?
- Methodology : Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation. Store in airtight containers under nitrogen to prevent oxidation. Spills should be neutralized with inert absorbents (e.g., vermiculite) and disposed of via hazardous waste protocols .
Advanced Research Questions
Q. How can researchers optimize reaction yields when synthesizing derivatives of this compound?
- Methodology :
- Catalyst Screening : Test palladium/copper catalysts for cross-coupling efficiency.
- Solvent Effects : Compare polar aprotic solvents (e.g., DMF vs. DMSO) to stabilize transition states.
- Temperature Gradients : Use microwave-assisted synthesis for rapid optimization of time-temperature profiles .
Q. What strategies are effective for resolving contradictions in reported biological activities (e.g., enzyme inhibition vs. activation)?
- Methodology :
- Assay Standardization : Replicate experiments under identical conditions (pH, temperature, co-solvents).
- Structural Analogues : Synthesize and test derivatives to isolate pharmacophore contributions.
- Molecular Dynamics Simulations : Model ligand-receptor interactions to explain divergent results .
Q. How can metabolic pathways of this compound be elucidated to inform toxicity studies?
- Methodology :
- In Vitro Metabolism : Use liver microsomes or hepatocytes to identify phase I/II metabolites.
- LC-MS/MS : Quantify metabolites and map biotransformation pathways.
- Isotope Labeling : Incorporate ¹⁴C or deuterium to track metabolic fate .
Q. What experimental designs are suitable for studying structure-activity relationships (SAR) in this compound class?
- Methodology :
- Fragment-Based Design : Synthesize analogues with systematic modifications (e.g., benzyl group substitution, oxane ring size).
- Pharmacological Profiling : Test analogues against a panel of targets (e.g., kinases, GPCRs) to identify selectivity trends.
- Crystallography : Co-crystallize active analogues with target proteins to validate binding modes .
Notes on Data Interpretation
- Contradictory Data : Discrepancies in biological activity may arise from differences in assay conditions (e.g., cell lines, incubation times) or impurities in synthesized batches. Cross-validate findings using orthogonal methods (e.g., SPR vs. fluorescence polarization) .
- Stereochemical Complexity : The oxane ring’s 2,2-dimethyl substitution may introduce conformational rigidity, affecting binding kinetics. Molecular docking studies can clarify stereochemical influences .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
